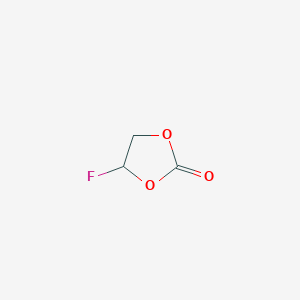

4-Fluoro-1,3-dioxolan-2-one

Description

Properties

IUPAC Name |

4-fluoro-1,3-dioxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3FO3/c4-2-1-6-3(5)7-2/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLRHMKNNHXPHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)O1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20888867 | |

| Record name | 1,3-Dioxolan-2-one, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20888867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3-Dioxolan-2-one, 4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

114435-02-8 | |

| Record name | Fluoroethylene carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114435-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolan-2-one, 4-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114435028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxolan-2-one, 4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxolan-2-one, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20888867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-1,3-dioxolan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Dioxolan-2-one, 4-fluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The direct fluorination method involves reacting ethylene carbonate with elemental fluorine () in the presence of 4-fluoro-1,3-dioxolan-2-one as an in situ solvent. This approach, patented by and, leverages the exothermic nature of fluorination while mitigating thermal runaway through precise temperature modulation. The reaction proceeds via electrophilic substitution, where fluorine replaces a hydrogen atom on the ethylene carbonate ring:

Critical parameters :

-

Temperature : Maintained at 15–45°C, with the solution kept below 35°C for >90% of the reaction time to prevent decomposition.

-

Solvent ratio : 3–20 wt% this compound relative to ethylene carbonate, lowering the mixture’s melting point to enable liquid-phase reactions below 37°C.

-

Fluorine stoichiometry : Hypostoichiometric (60–95 mol% relative to ethylene carbonate) minimizes byproducts like difluorinated derivatives.

Process Optimization

The inclusion of this compound as a solvent eliminates the need for external organic solvents, simplifying downstream purification. A representative workflow involves:

-

Mixing : Ethylene carbonate and this compound are combined and heated to 35°C to form a homogeneous solution.

-

Fluorination : gas (diluted in ) is introduced at 20–35°C, with cooling to offset exothermic heat.

-

Neutralization : Residual hydrofluoric acid () is neutralized using , forming and .

-

Distillation : Vacuum distillation isolates this compound at 85–90°C (1–5 mmHg), achieving a purity of >99%.

Yield enhancement : Recycling unreacted ethylene carbonate improves the atom economy, with yields reaching 63.9% per batch.

Stoichiometric Substitution Using Chloroethylene Carbonate

Traditional Halogen Exchange

An alternative route involves the reaction of chloroethylene carbonate with potassium fluoride ():

This method, though straightforward, suffers from prolonged reaction times (24 hours) and lower yields (40–50%) due to incomplete substitution and side reactions. The use of polar aprotic solvents like dimethylformamide (DMF) accelerates kinetics but complicates purification.

Limitations and Modern Alternatives

The stoichiometric method’s inefficiency has led to its gradual replacement by direct fluorination. Key drawbacks include:

-

Byproduct formation : KCl precipitates necessitate filtration, increasing processing time.

-

Solvent dependence : DMF residues require extensive washing, raising production costs.

Comparative Analysis of Preparation Methods

The direct fluorination method outperforms traditional substitution in efficiency and scalability, albeit requiring specialized equipment for handling.

Recent Advances and Industrial Applications

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-1,3-dioxolan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) are commonly employed.

Major Products:

Substitution Reactions: Products include various substituted derivatives of this compound.

Reduction Reactions: Reduced derivatives with different functional groups.

Oxidation Reactions: Oxidized products with higher oxidation states.

Scientific Research Applications

Electrolyte Additive in Lithium-Ion Batteries

One of the primary applications of 4-fluoro-1,3-dioxolan-2-one is as an electrolyte additive in lithium-ion batteries. Its inclusion enhances the performance and longevity of these batteries through several mechanisms:

- Formation of Solid Electrolyte Interphase (SEI) : FDO facilitates the formation of a thin, smooth, and stable SEI layer on the anode surface. This layer is crucial for improving cycling efficiency and discharge capacity retention, ultimately leading to longer battery life and better performance under various operating conditions .

- Improved Cycling Stability : The presence of FDO has been shown to increase the cycling stability of lithium-ion batteries by minimizing side reactions that typically degrade battery components over time .

- Enhanced Energy Density : By optimizing the electrolyte composition, FDO contributes to higher energy density in lithium-ion batteries, making them more efficient for use in electric vehicles and portable electronics .

Intermediate in Organic Synthesis

In addition to its role in battery technology, this compound serves as an important intermediate in organic synthesis . Its applications include:

- Synthesis of Fluorinated Compounds : FDO can be utilized to synthesize various fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals due to their unique properties .

- Reactivity Modulation : The compound's ability to modulate reactivity allows chemists to fine-tune reaction conditions, leading to improved yields and selectivity in synthetic pathways .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in practical applications:

Mechanism of Action

The primary mechanism of action of 4-fluoro-1,3-dioxolan-2-one in lithium-ion batteries involves the formation of a stable solid electrolyte interphase (SEI) layer on the anode surface. This SEI layer prevents further decomposition of the electrolyte and enhances the cycling efficiency and discharge capacity retention of the battery . The compound interacts with the anode material, forming a thin, smooth, and stable SEI layer that is insoluble in the electrolyte .

Comparison with Similar Compounds

Ethylene Carbonate (EC)

- Molecular Formula : C₃H₄O₃; Molecular Weight : 88.06 g/mol.

- Role in LIBs : EC is a primary solvent in conventional LIB electrolytes. However, it forms a thicker, less stable SEI compared to FEC, leading to faster capacity degradation .

- Physical Properties : EC has a higher melting point (36–38°C ) and boiling point (248°C ) than FEC, limiting its liquid range in low-temperature applications .

- Safety : EC is less hazardous than FEC, which requires precautions due to skin/eye irritation risks .

Propylene Carbonate (PC)

- Unlike EC and FEC, PC causes graphite exfoliation in LIB anodes. FEC is often added to PC-based electrolytes to mitigate this issue, though this application is inferred rather than explicitly stated in the evidence.

4-Chloro-1,3-dioxolan-2-one (Chloroethylene Carbonate, CEC)

4-Fluoro-4-R-5-R'-1,3-dioxolan-2-one Derivatives

- Structural Modifications : Derivatives with alkyl groups (e.g., R = methyl, R' = H) are described in . These modifications may alter solubility and viscosity , but specific performance data are unavailable.

Performance in Battery Electrolytes

FEC is frequently combined with salts like LiPF₆ and LiDFOB in carbonate-ester-based electrolytes (e.g., ethyl methyl carbonate) at volume ratios of 3:1 . Key advantages include:

Biological Activity

4-Fluoro-1,3-dioxolan-2-one, also known as fluoroethylene carbonate (FEC), is a compound with significant applications in the field of lithium-ion batteries and organic synthesis. Its unique chemical structure contributes to its biological activity and utility in enhancing battery performance through the formation of stable solid electrolyte interphases (SEI). This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

- Molecular Formula : C₃H₃FO₃

- Molecular Weight : 106.052 g/mol

- CAS Number : 114435-02-8

- IUPAC Name : this compound

- SMILES : C1C(OC(=O)O1)F

This compound is slightly miscible with water and is known to be incompatible with strong oxidizing agents and bases .

This compound acts primarily as an electrolyte additive in lithium-ion batteries. Its role includes:

- Formation of SEI Layer : It facilitates the creation of a thin and stable SEI layer on the anode surface, which is crucial for battery longevity and efficiency .

- Improvement in Cycling Efficiency : By stabilizing the SEI layer, it enhances cycling efficiency and discharge capacity retention during battery operation .

Applications in Lithium-Ion Batteries

The biological activity of this compound extends into its application as a critical component in lithium-ion batteries. Key findings include:

- Increased Capacity Retention : Studies indicate that incorporating FEC improves the capacity retention of lithium-ion cells significantly compared to conventional electrolytes.

- Enhanced Safety Profiles : The use of FEC has been associated with reduced risks of lithium plating and dendrite formation, which are critical for battery safety .

Case Study 1: Electrochemical Performance Enhancement

A study conducted by Johnson Battery Technologies demonstrated that adding 5% FEC to a conventional electrolyte formulation resulted in:

- Capacity Increase : A 15% increase in discharge capacity after 400 cycles.

- Dendrite Suppression : A marked reduction in lithium dendrite formation during high-rate cycling conditions .

Case Study 2: Stability Under High Temperatures

Research published in the Journal of Power Sources indicated that batteries with FEC maintained stable performance at elevated temperatures (up to 60°C), outperforming those without FEC by maintaining over 85% capacity retention after thermal cycling tests .

Comparative Analysis Table

| Parameter | Without FEC | With FEC |

|---|---|---|

| Capacity Retention (%) | 70% after 300 cycles | 85% after 300 cycles |

| Dendrite Formation | High | Low |

| Thermal Stability | Moderate | High |

| SEI Layer Stability | Poor | Excellent |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for verifying the purity and structural integrity of 4-Fluoro-1,3-dioxolan-2-one in electrolyte formulations?

- Methodological Answer: Utilize nuclear magnetic resonance (NMR) spectroscopy to confirm the fluorine substitution pattern and cyclic carbonate structure. Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can assess purity (>99% as per industrial standards) . Physical properties such as density (1.454 g/cm³), refractive index (1.384), and boiling point (210°C) should align with literature values for batch validation . Fourier-transform infrared spectroscopy (FTIR) is critical for identifying carbonyl (C=O) and ether (C-O-C) functional groups.

Q. How does this compound enhance lithium-ion battery performance at a mechanistic level?

- Methodological Answer: As an electrolyte additive, it forms a fluorine-rich solid-electrolyte interphase (SEI) on anode surfaces, improving ionic conductivity and reducing parasitic reactions. Researchers should evaluate SEI composition via X-ray photoelectron spectroscopy (XPS) and electrochemical impedance spectroscopy (EIS) to correlate fluorine content with cycle stability . Standard protocols involve cycling cells at varying concentrations (e.g., 1–5 wt%) to identify optimal additive levels .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer: Adhere to GHS07 guidelines: use fume hoods for ventilation, wear nitrile gloves (tested for permeation resistance), and employ full-face shields to prevent eye exposure (H319 hazard) . Store in airtight containers away from oxidizers and moisture. In case of skin contact, wash immediately with soap and water; for spills, neutralize with inert adsorbents and dispose via approved combustion facilities .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in toxicological data for this compound (e.g., skin sensitization vs. non-sensitizing analogs)?

- Methodological Answer: Replicate OECD Guideline 429 (murine local lymph node assay) under controlled conditions to verify skin sensitization potential . Compare results with structurally similar carbonates (e.g., dimethyl carbonate) to isolate fluorine-specific reactivity. Dose-response studies and histopathological analyses can clarify threshold effects. Cross-reference with in vitro assays (e.g., KeratinoSens™) to validate mechanisms .

Q. How can computational modeling predict the environmental fate of this compound?

- Methodological Answer: Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and bioaccumulation factors (BCF). Experimental log Kow (-0.435) and soil adsorption coefficient (Koc = 5.117) indicate low persistence and mobility, but validate with OECD 301D biodegradation tests (38% degradation over 21 days) . Molecular dynamics simulations can further elucidate hydrolysis pathways under varying pH conditions.

Q. What electrochemical methods optimize the concentration of this compound in high-voltage lithium-ion batteries?

- Methodological Answer: Perform cyclic voltammetry (CV) to assess oxidative stability (>4.5 V vs. Li/Li+). Pair with galvanostatic cycling in pouch cells to evaluate capacity retention at elevated temperatures (45–60°C). Use differential scanning calorimetry (DSC) to monitor exothermic reactions and ensure thermal safety. Statistical design of experiments (DoE) can model interactions between additive concentration and electrolyte solvents (e.g., ethylene carbonate) .

Q. How does fluorination positionality in cyclic carbonates influence SEI formation kinetics?

- Methodological Answer: Compare this compound with isomers (e.g., 5-fluoro derivatives) using in situ atomic force microscopy (AFM) to visualize SEI growth. Density functional theory (DFT) calculations can correlate fluorine’s electronegativity with adsorption energies on graphite anodes. Synchrotron-based X-ray absorption spectroscopy (XAS) may reveal fluorine’s role in stabilizing lithium-ion transport pathways .

Data Contradiction Analysis

- Example: reports skin sensitization in mice (OECD 429), while dimethyl carbonate shows no sensitization . This discrepancy may arise from fluorine’s electrophilic reactivity, which could form protein adducts triggering immune responses. Researchers should conduct comparative studies with fluorinated vs. non-fluorinated carbonates under identical protocols.

Key Physical and Hazard Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 106.05 g/mol | |

| Boiling Point | 210°C | |

| log Kow | -0.435 | |

| GHS Hazards | H302, H315, H317, H319 | |

| Biodegradation (OECD 301D) | 38% over 21 days |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.